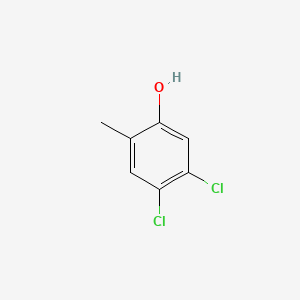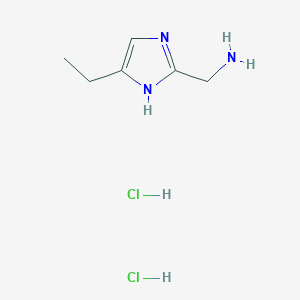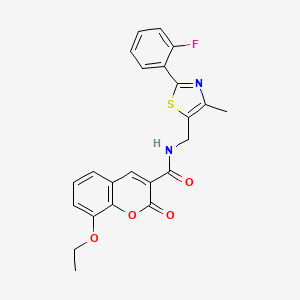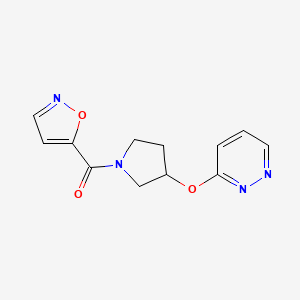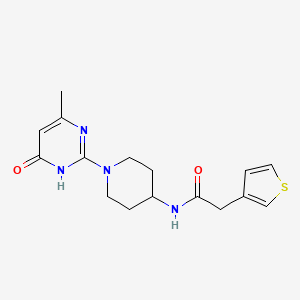
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Three-Component Reaction and Polymeric Coordination Complexes Formation A study by Klimova et al. (2013) explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of mixtures of pyrimidine and piperidone derivatives alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work, conducted at 80–82 °C in a water–alcohol medium with K2CO3, showcases the intricate interactions and potential for creating novel compounds through multi-component reactions, providing insights into the synthesis of complex molecular structures involving pyrimidine and piperidone derivatives (Klimova et al., 2013).
Synthesis of Piperidine Analogues with Anti-Angiogenic and DNA Cleavage Activities Vinaya Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, investigating their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model and their DNA cleavage activities. These piperidine analogues demonstrated significant potential in blocking blood vessel formation and exhibiting varied DNA binding/cleavage effects, pointing towards their utility in anticancer strategies through both anti-angiogenic and cytotoxic mechanisms (Vinaya Kambappa et al., 2017).
Antimicrobial and Antitumor Activities
Pyrimidine Derivatives as Antimicrobial Agents Hossan et al. (2012) embarked on synthesizing a range of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. Their work led to the development of compounds displaying potent antibacterial and antifungal activities, highlighting the potential of pyrimidine derivatives in combating microbial resistance and offering new avenues for therapeutic intervention (Hossan et al., 2012).
Antitumor Potential of Thieno[3,2-d]pyrimidine Derivatives The research by Hafez and El-Gazzar (2017) focused on synthesizing new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, examining their antitumor efficacy. Their findings revealed that the majority of these newly synthesized compounds exhibited significant anticancer activity, with some demonstrating potency comparable to doxorubicin against various human cancer cell lines. This study underscores the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology, offering insights into their mechanism of action and potential as antitumor agents (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-8-14(21)19-16(17-11)20-5-2-13(3-6-20)18-15(22)9-12-4-7-23-10-12/h4,7-8,10,13H,2-3,5-6,9H2,1H3,(H,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZTXSHQMZLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2501591.png)
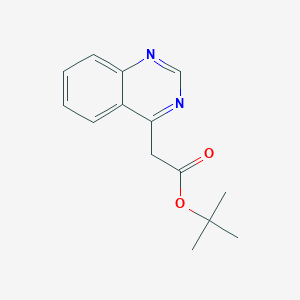
![N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2501594.png)

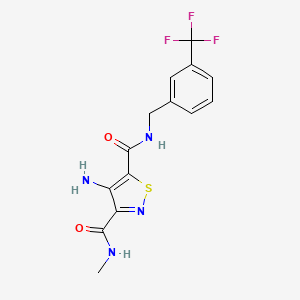

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2501600.png)
